molecular formula C13H21N3 B1518303 1-[4-(Dimethylamino)phenyl]piperidin-4-amine CAS No. 1048916-76-2

1-[4-(Dimethylamino)phenyl]piperidin-4-amine

Cat. No.: B1518303
CAS No.: 1048916-76-2
M. Wt: 219.33 g/mol
InChI Key: MBTHFXJTWHGKRD-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]piperidin-4-amine (CAS Registry Number 211247-62-0) is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol . This research chemical is characterized by a piperidine ring where the 1-position is substituted by a 4-aminophenyl group and the 4-position is substituted by a dimethylamino group . Available data indicates this compound has a calculated density of approximately 1.07 g/cm³ at 20°C and is sparingly soluble in water (approximately 22 g/L at 25°C) . Researchers should handle this material with appropriate precautions. The provided hazard classification indicates it may cause skin irritation, serious eye damage, and specific target organ toxicity upon single exposure, in addition to acute toxicity potential via oral, dermal, or inhalation routes . This substance is provided for research and development applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring compliance with all applicable local, state, national, and international regulations concerning the handling of chemical substances.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15(2)12-3-5-13(6-4-12)16-9-7-11(14)8-10-16/h3-6,11H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTHFXJTWHGKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Dimethylamino)phenyl]piperidin-4-amine, often referred to as a piperidine derivative, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.

Overview of Biological Activities

1. Anticancer Properties
Research indicates that piperidine derivatives, including 1-[4-(Dimethylamino)phenyl]piperidin-4-amine, exhibit promising anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a derivative demonstrated superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin, highlighting its potential in cancer therapy .

2. Neurotransmitter Interaction
The compound has been utilized in studies exploring neurotransmitter systems, particularly its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Specifically, modifications to the piperidine structure have improved the brain exposure of dual inhibitors targeting these enzymes .

3. Antibacterial Activity
1-[4-(Dimethylamino)phenyl]piperidin-4-amine has shown antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies using the agar disc-diffusion method demonstrated significant inhibition against strains like Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell death .

The biological activity of 1-[4-(Dimethylamino)phenyl]piperidin-4-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as AChE and BuChE, which are involved in neurotransmitter degradation. This inhibition enhances neurotransmitter levels in synaptic clefts, potentially improving cognitive functions .
  • Cytotoxicity Induction : It induces apoptosis through various pathways, including the activation of caspases and mitochondrial dysfunction in cancer cells .
  • Antimicrobial Effects : The compound disrupts bacterial cell membranes through electrostatic interactions due to its cationic nature, leading to increased permeability and eventual cell lysis .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that a piperidine derivative exhibited higher cytotoxicity against FaDu cells than bleomycin, suggesting potential for cancer therapy .
Neurodegenerative Disease Research showed that modifications in the piperidine moiety improved brain penetration and AChE inhibition, indicating promise for Alzheimer's treatment .
Antibacterial Efficacy Compounds tested against S. aureus and E. coli showed significant inhibition with IC50 values lower than traditional antibiotics like tetracycline .

Scientific Research Applications

Biological Activities

1-[4-(Dimethylamino)phenyl]piperidin-4-amine is a compound of interest in pharmacological research due to its diverse biological activities.

Anticancer Properties
Piperidine derivatives, including 1-[4-(Dimethylamino)phenyl]piperidin-4-amine, exhibit anticancer activity and can induce apoptosis in cancer cell lines. One derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, showing potential in cancer therapy.

Neurotransmitter Interaction
This compound has been used in studies exploring neurotransmitter systems, specifically its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions are important for developing treatments for neurodegenerative diseases like Alzheimer's disease. Modifications to the piperidine structure have improved the brain exposure of dual inhibitors targeting these enzymes.

Antibacterial Activity
1-[4-(Dimethylamino)phenyl]piperidin-4-amine has shown antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro studies using the agar disc-diffusion method demonstrated inhibition against strains like Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membrane integrity, leading to cell death.

Retrosynthesis Analysis

Other Piperidine Derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidin-4-amine Derivatives

The following table summarizes key structural and functional differences between 1-[4-(Dimethylamino)phenyl]piperidin-4-amine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-[4-(Dimethylamino)phenyl]piperidin-4-amine 1-(4-dimethylaminophenyl), 4-NH₂ C₁₃H₂₁N₃ 219.33 Electron-rich aromatic system; potential CNS activity due to amine positioning
1-Benzylpiperidin-4-amine () 1-benzyl, 4-NH₂ C₁₂H₁₈N₂ 190.29 Lipophilic benzyl group; used in opioid receptor ligand synthesis
1-Benzyl-N-methylpiperidin-4-amine () 1-benzyl, 4-NHCH₃ C₁₃H₂₀N₂ 204.32 Methylation of amine reduces polarity; may enhance blood-brain barrier penetration
1-Acetylpiperidin-4-amine () 1-acetyl, 4-NH₂ C₇H₁₄N₂O 142.20 Acetyl group introduces polarity; used in peptidomimetic drug design
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine () 1-phenylethyl, 4-NH-(4-methoxyphenyl) C₂₀H₂₆N₂O 310.44 Methoxy group enhances metabolic stability; phenylethyl may modulate receptor affinity
1-Methylpiperidine-4-methylamine () 1-methyl, 4-CH₂NH₂ C₇H₁₆N₂ 128.22 Compact structure; primary amine for facile functionalization

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility
  • 1-Acetylpiperidin-4-amine : The acetyl group reduces logP (~0.5–1.0), favoring aqueous solubility but limiting CNS penetration .

Preparation Methods

Condensation and Reductive Amination Approach

One classical approach, inspired by synthesis routes for fentanyl-related compounds (which share a 4-anilidopiperidine scaffold), starts with a piperidin-4-one intermediate. The key steps are:

This method can be adapted by replacing the aniline with 4-(dimethylamino)aniline to introduce the dimethylamino group on the phenyl ring. The reduction and deprotection steps yield the target 1-[4-(dimethylamino)phenyl]piperidin-4-amine or its derivatives.

Reductive Amination from Piperidin-4-one and Dimethylaminoaniline

Another efficient route involves:

  • Starting with piperidin-4-one as the core scaffold.
  • Performing reductive amination with 4-(dimethylamino)aniline or its derivatives, using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).
  • This step forms the C-N bond at the 4-position of the piperidine ring, directly yielding the secondary amine.

This method avoids the need for pre-formation of imines and can be carried out under mild conditions, improving yields and selectivity.

Multi-step Synthesis via Protected Intermediates

A more elaborate synthesis involves:

  • Protection of amine groups using tert-butoxycarbonyl (Boc) or other protecting groups.
  • Activation of intermediates with coupling agents such as 1,1′-carbonylbis-1H-imidazole.
  • Reaction with Grignard reagents or organometallic reagents to introduce the aromatic substituent.
  • Sequential deprotection and purification steps to obtain the free amine form.

This approach is useful for synthesizing derivatives with additional functional groups and for scaling up production with high purity.

Alternative Routes via Amide Formation and Reduction

Some syntheses use:

  • Formation of amides by coupling carboxylic acid derivatives with amines, using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
  • Subsequent reduction of amide or nitro groups to amines using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • This route allows fine control over substitution patterns and stereochemistry.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Key Steps Advantages References
1 1-Benzylpiperidin-4-one + aniline derivatives LiAlH4 reduction, H2-Pd/C debenzylation, acylation Condensation → Reduction → Deprotection Well-established, adaptable to derivatives
2 Piperidin-4-one + 4-(Dimethylamino)aniline NaBH(OAc)3 or NaBH3CN reductive amination Reductive amination Mild conditions, direct amine formation
3 Protected amine intermediates Boc protection, carbonylbis-imidazole activation, Grignard reagents Protection → Activation → Coupling → Deprotection High purity, scalable
4 Carboxylic acids + amines EDC, DMAP coupling, LiAlH4 reduction Amide formation → Reduction Control over substitution, stereochemistry

Research Findings and Analytical Data

  • Yields and Purity: Reductive amination methods typically yield 60–85% pure product after purification, with mild reaction conditions minimizing side reactions.
  • Stereochemistry: The piperidine ring stereochemistry can be controlled by choice of reducing agent and reaction conditions, with cis/trans isomers separable by chromatography.
  • Functional Group Compatibility: Use of protecting groups such as Boc allows for selective functionalization and prevents side reactions during multi-step syntheses.
  • Characterization: Products are commonly characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and chromatography (HPLC) to confirm structure and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Dimethylamino)phenyl]piperidin-4-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.